molecular formula C10H14N2O2 B1474697 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid CAS No. 2098093-52-6

3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1474697
CAS No.: 2098093-52-6
M. Wt: 194.23 g/mol
InChI Key: AZMARNLJOHMHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound used in scientific research . It offers opportunities for studying various biological processes and developing potential therapeutic applications.


Synthesis Analysis

The synthesis of pyrazole compounds, such as this compound, can be achieved through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other synthetic pathways to pyrazoles also exist .

Scientific Research Applications

Synthesis and Structural Analysis

3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and its derivatives are primarily involved in the field of organic synthesis and structural analysis. Kumarasinghe et al. (2009) describe the synthesis and structure of closely related compounds, highlighting the challenges in identifying regioisomers and the crucial role of X-ray analysis for unambiguous structure determination. Similarly, the work by Pan et al. (2015) demonstrates the synthesis of related compounds through a silver(I)-catalyzed reaction involving cyclobutanone, showcasing the chemical versatility of these structures (Kumarasinghe, Hruby, & Nichol, 2009) (Pan, Wang, Xia, & Wu, 2015).

Chemical Reactions and Synthesis Pathways

Research by Deepa et al. (2012) focuses on the conversion of pyrazole-1H-4-yl-acrylic acids to related propanoic acids, using methods like diimide reduction, highlighting the compound's role in chemical transformations (Deepa, Babu, Parameshwar, & Reddy, 2012). Additionally, Reddy and Rao (2006) discuss a rapid synthesis method for similar compounds, emphasizing the compound's importance in efficient and practical chemical synthesis (Reddy & Rao, 2006).

Pharmaceutical Applications

Bondavalli et al. (1990) explore the synthesis of derivatives starting from 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid, revealing significant sedative and local anesthetic activities in their studies, suggesting potential pharmaceutical applications (Bondavalli, Bruno, Ranise, Schenone, Losasso, Donnoli, Stella, & Marmo, 1990).

Biochemical Analysis

Biochemical Properties

3-(3-Cyclobutyl-1H-pyrazol-4-yl)propanoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between this compound and AchE can lead to the inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to various physiological effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the phosphorylation levels of ERK1, a protein involved in the MAPK signaling pathway . By modulating this pathway, this compound can impact cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, which in turn affects neurotransmitter levels and neural function . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged observation of its effects . Over time, this compound has been found to induce changes in cellular metabolism and gene expression, highlighting its potential for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase . By modulating these pathways, this compound can affect energy production and storage within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with transporters involved in the uptake and efflux of organic acids, facilitating its movement across cellular membranes . Additionally, the distribution of this compound within tissues can influence its localization and accumulation, impacting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize within specific cellular compartments, such as the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its biochemical effects.

Properties

IUPAC Name

3-(5-cyclobutyl-1H-pyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-9(14)5-4-8-6-11-12-10(8)7-2-1-3-7/h6-7H,1-5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMARNLJOHMHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.